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molecular formula C7H8N2O2 B1314043 Methyl 5-aminopyridine-2-carboxylate CAS No. 67515-76-8

Methyl 5-aminopyridine-2-carboxylate

Cat. No. B1314043
M. Wt: 152.15 g/mol
InChI Key: LJYSUEZSIXOJFK-UHFFFAOYSA-N
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Patent
US08288540B2

Procedure details

5-Amino-pyridine-2-carboxylic acid 1 (5.4 mmol) is dissolved in benzene:MeOH 3:1 (40 mL) and cooled in an ice-bath to 0° C. To the solution is slowly added 2M TMSCH2N2 in Et2O solution (6.5 mmol). After the addition is complete, the reaction mixture is warmed to it and stirred for 6 h. After removing the solvent in vacuum, methyl 5-aminopicolinate 2 is obtained and used in the next step without further purification. MS (m/z) (M+1)+: 153.1.
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Name
benzene MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[CH3:11][Si](C=[N+]=[N-])(C)C.CCOCC>C1C=CC=CC=1.CO>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.4 mmol
Type
reactant
Smiles
NC=1C=CC(=NC1)C(=O)O
Name
benzene MeOH
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
6.5 mmol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is warmed to it
CUSTOM
Type
CUSTOM
Details
After removing the solvent in vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C=CC(=NC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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